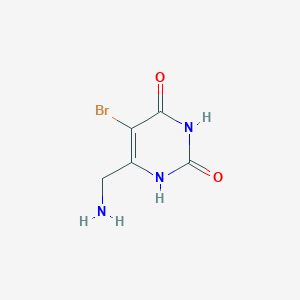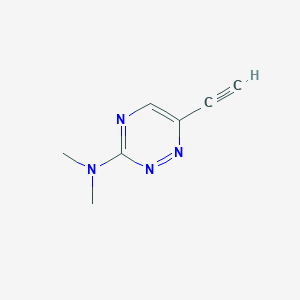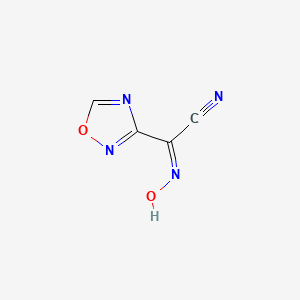
(2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile is a compound that belongs to the class of 1,2,4-oxadiazoles. . The presence of both oxime and oxadiazole functional groups in this compound makes it a versatile molecule with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile typically involves the reaction of amidoximes with nitriles. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, which proceeds through the generation of nitrile oxides in situ from chloroximes . The reaction is usually carried out in a basic medium, such as sodium hydroxide or potassium carbonate, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of 1,2,4-oxadiazoles, including this compound, often involves scalable synthetic routes that ensure safety and efficiency. One such method is the use of carbonyl diimidazoles (CDI) in toluene, which allows for the formation of 1,2,4-oxadiazole derivatives under mild conditions . This method is advantageous due to its simplicity and the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to form amines, which can be useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include nitrile oxides, amines, and substituted oxadiazoles, which can be further utilized in various synthetic applications .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π interactions and hydrogen bonding . These interactions can disrupt the normal function of enzymes and proteins, leading to the inhibition of microbial growth and other biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile include other 1,2,4-oxadiazole derivatives, such as:
- 2-(1,2,4-oxadiazol-3-yl)acetonitrile
- 2-(1,2,4-oxadiazol-5-yl)acetonitrile
- 2-(1,2,4-oxadiazol-3-yl)propanoic acid .
Uniqueness
The uniqueness of this compound lies in its combination of oxime and oxadiazole functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C4H2N4O2 |
|---|---|
Poids moléculaire |
138.08 g/mol |
Nom IUPAC |
(2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile |
InChI |
InChI=1S/C4H2N4O2/c5-1-3(7-9)4-6-2-10-8-4/h2,9H/b7-3- |
Clé InChI |
GUQPCELUXYNPLH-CLTKARDFSA-N |
SMILES isomérique |
C1=NC(=NO1)/C(=N\O)/C#N |
SMILES canonique |
C1=NC(=NO1)C(=NO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B13099124.png)
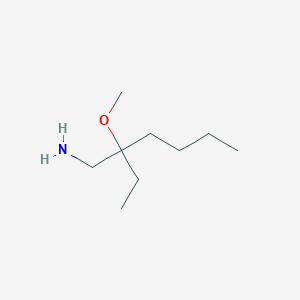


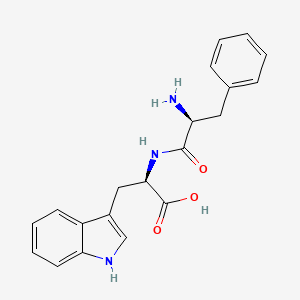



![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)
![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)

![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)
